3-Bromobutyric acid
Overview
Description
3-Bromobutyric acid is an organic compound with the molecular formula C₄H₇BrO₂. It is a colorless liquid with a strong, pungent odor. This compound is a derivative of butyric acid, where a bromine atom is substituted at the third carbon position. It is commonly used as an intermediate in organic synthesis and has various applications in chemical research and industry .
Mechanism of Action
Target of Action
The primary targets of 3-Bromobutyric acid It is known that carboxylic acids, such asThis compound , can interact with various biological molecules due to their polar nature .
Mode of Action
The exact mode of action of This compound It has been used to investigate the effect of halo acids on the activity of aspartate aminotransferase isoenzymes in their pyridoxamine form . This suggests that This compound may interact with enzymes and potentially alter their activity.
Biochemical Pathways
The specific biochemical pathways affected by This compound As a carboxylic acid, it could potentially be involved in various biochemical reactions, including those involving enzyme activity .
Result of Action
The molecular and cellular effects of This compound It has been used in the synthesis of optically active β-lactones , suggesting that it can participate in chemical reactions leading to the formation of new compounds.
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, pH can affect the ionization state of carboxylic acids, potentially influencing their interactions with biological molecules . Furthermore, temperature and solvent conditions can also impact the stability and reactivity of This compound .
Biochemical Analysis
Biochemical Properties
3-Bromobutyric acid has been used in the synthesis of β-butyrolactone, a monomer for a naturally occurring polyester, D-poly-β-hydroxybutyrate . It has also been used to investigate the effect of halo acids on the activity of aspartate aminotransferase isoenzymes in their pyridoxamine form
Molecular Mechanism
It is known to participate in the synthesis of β-butyrolactone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobutyric acid can be synthesized through the bromination of butyric acid. The process involves the reaction of butyric acid with bromine in the presence of a catalyst such as sulfuric acid or phosphorus. The reaction is typically carried out at elevated temperatures to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of butyric acid using hydrogen bromide gas. The reaction is conducted in a controlled environment to ensure the safety and efficiency of the process. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of this compound can yield butyric acid or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products:
Substitution: Products include butyric acid derivatives with different functional groups.
Oxidation: Products include butyric acid or ketones.
Reduction: Products include butyric acid or other reduced forms.
Scientific Research Applications
3-Bromobutyric acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
2-Bromobutyric Acid: Similar structure but with the bromine atom at the second carbon position.
4-Bromobutyric Acid: Bromine atom at the fourth carbon position.
Butyric Acid: The parent compound without the bromine substitution
Uniqueness: 3-Bromobutyric acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly useful in selective organic synthesis and research applications .
Properties
IUPAC Name |
3-bromobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIUIAZIUDPZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2623-86-1 | |
Record name | 3-Bromobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2623-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-bromobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic application of 3-Bromobutyric acid?
A1: this compound is a valuable reagent in organic synthesis, particularly for creating chiral β-methyl carboxylic acids. [] It serves as a three-carbon homologating agent, allowing chemists to extend carbon chains and build complex molecules.
Q2: How is this compound typically synthesized?
A2: There are several synthesis routes for this compound. Two common methods include:
- Ring-closure of this compound: This method utilizes sodium carbonate to achieve the cyclization. []
- Hydrogenation of Diketene: Diketene can be hydrogenated to produce this compound. []
Q3: Can enantiomerically pure forms of this compound be obtained?
A3: Yes, both (R)- and (S)-enantiomers of this compound can be synthesized. This is typically achieved using enantiomerically pure starting materials like (R)- or (S)-3-bromobutyric acid. These can be obtained through resolution with (S)-1-(1-Naphthyl)ethylamine. [] Alternatively, asymmetric synthesis methods, like those using chiral iron acetyl complexes or asymmetric hydrogenation with chiral ruthenium catalysts, can be employed. []
Q4: Has this compound been used in the synthesis of any biologically relevant molecules?
A4: Yes, derivatives of this compound have been used in the synthesis of β-lactam antibiotics. For example, the reaction of N-[(o-nitrophenyl)sulfenyl]-L-threonine with 4-bromobenzenesulfonyl chloride yields a β-lactone, which can be deprotected to obtain the L-threonine β-lactone. This β-lactone serves as a precursor to the antibiotic SQ 26,517. []
Q5: Are there any safety concerns associated with handling this compound?
A5: this compound is considered a potential carcinogen and should be handled with caution. Proper personal protective equipment should always be worn when working with this compound. []
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